Indium(III) 2-ethylhexanoate
CAS No.: 69375-27-5
Cat. No.: VC17171677
Molecular Formula: C24H45InO6
Molecular Weight: 544.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69375-27-5 |
|---|---|
| Molecular Formula | C24H45InO6 |
| Molecular Weight | 544.4 g/mol |
| IUPAC Name | 2-ethylhexanoate;indium(3+) |
| Standard InChI | InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
| Standard InChI Key | ARHIRDSNQLUBHR-UHFFFAOYSA-K |
| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Indium(III) 2-ethylhexanoate belongs to the class of metal carboxylates, featuring three 2-ethylhexanoate ligands coordinated to a central indium(III) ion. The compound’s IUPAC name, 2-ethylhexanoate; indium(3+), reflects its anionic ligand structure. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Weight | 544.43 g/mol |
| Boiling Point | 228 °C |
| Appearance | Liquid (yellow to orange) |
| Solubility | Organic solvents |
| Exact Mass | 544.225492 Da |
| Canonical SMILES | [In+3].[O-]C(=O)C(CC)CCCC.[O-]C(=O)C(CC)CCCC.[O-]C(=O)C(CC)CCCC |
The compound’s solubility in nonpolar solvents, such as toluene and hexane, distinguishes it from other indium salts like indium(III) chloride, which exhibits limited organic compatibility .
Spectroscopic and Thermal Behavior
Thermogravimetric analysis (TGA) reveals a decomposition profile consistent with carboxylate precursors, initiating at approximately 150 °C and peaking at 228 °C. This behavior aligns with its application in chemical vapor deposition (CVD) processes, where controlled thermal decomposition yields high-purity indium oxide () . Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 1,550–1,650 cm (asymmetric COO stretching) and 1,400–1,450 cm (symmetric COO stretching), confirming ligand coordination .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While specific synthetic protocols from excluded sources cannot be cited, general methodologies for metal carboxylate synthesis involve the reaction of indium(III) salts with 2-ethylhexanoic acid. A representative reaction is:
This acid-base reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation. Purification via vacuum distillation or column chromatography ensures high yields (>90%) .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors operating at elevated temperatures (80–120 °C) to optimize reaction kinetics. Post-synthesis, fractional distillation removes unreacted precursors, while quality control assays (e.g., inductively coupled plasma mass spectrometry) verify indium content and ligand stoichiometry . Industrial grades (99%–99.999% purity) cater to diverse applications, ranging from photovoltaic coatings to nanoparticle synthesis .
Applications in Advanced Materials
Optoelectronic Thin Films
Indium(III) 2-ethylhexanoate’s decomposition into underpins its use in transparent conductive oxides (TCOs). Films deposited via spin-coating or aerosol-assisted CVD exhibit sheet resistances <50 Ω/sq and optical transmittance >85% in the visible spectrum . These properties are critical for touchscreens, organic light-emitting diodes (OLEDs), and solar cells.
Nanocrystal Synthesis
Comparative studies with indium(II) chloride highlight its role in tailoring nanocrystal morphology. For instance, spherical Ag–In–Zn–S quantum dots (3.7–6.2 nm) synthesized using indium carboxylates demonstrate tunable photoluminescence (450–650 nm), whereas chloride precursors favor rod-like structures (9–10 nm) . The carboxylate ligands’ steric bulk moderates nucleation rates, enabling precise size control .
Mechanistic Insights
Decomposition Pathways
Thermal decomposition follows a multi-step mechanism:
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Ligand dissociation: 2-ethylhexanoate ligands detach at 150–200 °C.
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Oxidation: Released indium ions react with ambient oxygen to form .
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Carbon elimination: Residual organic fragments combust above 300 °C, ensuring carbon-free films .
Catalytic Activity
As a Lewis acid catalyst, indium(III) 2-ethylhexanoate facilitates Friedel-Crafts alkylations and Diels-Alder reactions. Its efficacy stems from the indium center’s electrophilicity, which polarizes substrates and stabilizes transition states .
Comparative Analysis with Alternative Precursors
The carboxylate’s organic solubility eliminates the need for phase-transfer catalysts, streamlining thin-film deposition compared to halide precursors .
Future Directions and Research Opportunities
Recent studies explore doping strategies (e.g., Sn or Ga incorporation) to enhance conductivity. Additionally, green chemistry initiatives aim to replace 2-ethylhexanoic acid with bio-derived carboxylates, reducing environmental impact . The compound’s potential in perovskite solar cells and flexible electronics remains underexplored, warranting further investigation.
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